molecular formula C8H9NO B13812245 2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI)

2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI)

Cat. No.: B13812245
M. Wt: 135.16 g/mol
InChI Key: RSFCHWDTMRVOJD-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) is an organic compound that features a pyridine ring attached to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) typically involves the reaction of pyridine derivatives with propenol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with a propenol precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and platelet aggregation inhibitory activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal applications, the compound may interact with receptors or enzymes involved in blood pressure regulation or platelet aggregation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-methyl-3-pyridinyl)-2-propen-1-ol
  • 3-(3-Pyridyl)-2-propen-1-ol

Uniqueness

2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) is unique due to its specific structural configuration and the presence of both a pyridine ring and a propenol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(Z)-3-pyridin-3-ylprop-2-en-1-ol

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2-

InChI Key

RSFCHWDTMRVOJD-RQOWECAXSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\CO

Canonical SMILES

C1=CC(=CN=C1)C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.